molecular formula C16H11ClN6S B14942594 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B14942594
M. Wt: 354.8 g/mol
InChI Key: LJLKVBHKNCDUQF-UHFFFAOYSA-N
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Description

5-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]-4-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]-4-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from commercially available precursors. One common approach is the cyclocondensation of hydrazine derivatives with carbonyl compounds to form the pyrazole ring, followed by further functionalization to introduce the pyridine and triazole rings . The reaction conditions often involve the use of catalysts, such as vitamin B1, and may be carried out under reflux or microwave-assisted conditions to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]-4-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings .

Mechanism of Action

The mechanism of action of 5-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]-4-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, the compound can interact with DNA and proteins, affecting cellular processes and potentially leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]-4-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of three different heterocyclic rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H11ClN6S

Molecular Weight

354.8 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H11ClN6S/c17-11-5-3-10(4-6-11)13-8-14(20-19-13)15-21-22-16(24)23(15)12-2-1-7-18-9-12/h1-9H,(H,19,20)(H,22,24)

InChI Key

LJLKVBHKNCDUQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C(=NNC2=S)C3=CC(=NN3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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